molecular formula C8H10ClNO2S B1423433 2-Chloro-5-(methanesulfonylmethyl)aniline CAS No. 1184114-42-8

2-Chloro-5-(methanesulfonylmethyl)aniline

Cat. No.: B1423433
CAS No.: 1184114-42-8
M. Wt: 219.69 g/mol
InChI Key: PKPNYRFQCUDZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(methanesulfonylmethyl)aniline is an organic compound with the molecular formula C8H10ClNO2S. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the second position and a methanesulfonylmethyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methanesulfonylmethyl)aniline typically involves the chlorination of 5-(methanesulfonylmethyl)aniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methanesulfonylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

2-Chloro-5-(methanesulfonylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-5-(methanesulfonylmethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine and methanesulfonylmethyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(methanesulfonylmethyl)aniline is unique due to the presence of the methanesulfonylmethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-chloro-5-(methylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-13(11,12)5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPNYRFQCUDZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184114-42-8
Record name 2-chloro-5-(methanesulfonylmethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(methanesulfonylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(methanesulfonylmethyl)aniline
Reactant of Route 3
2-Chloro-5-(methanesulfonylmethyl)aniline
Reactant of Route 4
2-Chloro-5-(methanesulfonylmethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(methanesulfonylmethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(methanesulfonylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.